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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249 Get Quote

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

This guide provides a detailed overview of 4-(Iodomethyl)-2-phenylthiazole, a heterocyclic

compound of interest to researchers and professionals in drug development and medicinal

chemistry. The phenylthiazole scaffold is a key structural motif found in various biologically

active agents, including antifungal and anticancer drugs.[1][2] This document outlines the

compound's core properties, a representative synthesis protocol, and its relevance in modern

chemical research.

Core Properties and Data
4-(Iodomethyl)-2-phenylthiazole is a substituted thiazole derivative. Its fundamental

physicochemical properties are summarized below for quick reference.

Property Value Source

Molecular Formula C₁₀H₈INS [3]

Molecular Weight 301.15 g/mol [3]

CAS Number 78359-00-9 [3]

Significance in Drug Discovery
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Thiazole-containing compounds are integral to the development of a wide range of therapeutic

agents.[2][4] The phenylthiazole structure, in particular, is found in antifungal drugs like

Isavuconazole and has been explored for its potential in creating novel kinase inhibitors for

cancer therapy.[1][5] Derivatives of 2-phenylthiazole are investigated for their ability to inhibit

enzymes such as lanosterol 14α-demethylase (CYP51), a critical target in pathogenic fungi.[1]

Furthermore, research into ureido-substituted 4-phenylthiazole derivatives has identified potent

inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), which demonstrate significant

antiproliferative properties in hepatocellular carcinoma models.[5] The iodomethyl group at the

4-position serves as a reactive handle for further chemical modification, making it a valuable

intermediate for synthesizing more complex molecules and libraries of potential drug

candidates.

Experimental Synthesis Protocol
While a specific protocol for 4-(Iodomethyl)-2-phenylthiazole is not detailed in the provided

literature, a representative synthesis can be conceptualized based on established methods for

creating 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, followed by

functional group modification.

Objective: To synthesize 4-(Iodomethyl)-2-phenylthiazole from 4-methyl-2-phenylthiazole.

Materials:

4-methyl-2-phenylthiazole

N-Iodosuccinimide (NIS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and reflux apparatus
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Magnetic stirrer and heating mantle

Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in carbon tetrachloride.

Initiation: Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of a radical

initiator such as benzoyl peroxide or AIBN to the solution.

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is

typically run for several hours until the starting material is consumed.

Work-up: After cooling to room temperature, filter the reaction mixture to remove

succinimide.

Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any

remaining iodine, followed by a wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product via column chromatography on silica gel to

yield pure 4-(Iodomethyl)-2-phenylthiazole.

Logical and Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and application of

phenylthiazole derivatives in a drug discovery context, from initial synthesis to biological

evaluation.
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Caption: A workflow for the synthesis and application of 4-(Iodomethyl)-2-phenylthiazole in

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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